

# Application Notes & Protocols: Evaluating ABBV-712 in Psoriasis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ABBV-712  |           |
| Cat. No.:            | B12378813 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and significant immune cell infiltration.[1][2] The pathogenesis is largely driven by the Interleukin-23 (IL-23) / T helper 17 (Th17) cell axis.[3][4] [5] IL-23, a key cytokine, signals through its receptor to activate the Janus kinase (JAK) family, specifically Tyrosine Kinase 2 (TYK2) and JAK2.[6] This activation leads to the differentiation and expansion of Th17 cells, which in turn produce pro-inflammatory cytokines like IL-17 and IL-22, driving the characteristic psoriatic phenotype.[7][8]

**ABBV-712** is a selective TYK2 inhibitor that targets the regulatory pseudokinase domain, offering a targeted approach to disrupt this key inflammatory cascade.[6] By inhibiting TYK2, **ABBV-712** blocks the signaling downstream of IL-23 and IL-12, making it a promising therapeutic candidate for autoimmune diseases like psoriasis.[6]

These application notes provide detailed protocols for evaluating the efficacy of **ABBV-712** in established in vitro and in vivo models of psoriasis.

# **Mechanism of Action: TYK2 Inhibition in Psoriasis**

TYK2 is a critical component of the IL-23 receptor signaling pathway in immune cells. Upon IL-23 binding, TYK2 and JAK2 are activated, leading to the phosphorylation of STAT3 (Signal



# Methodological & Application

Check Availability & Pricing

Transducer and Activator of Transcription 3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and promotes the expression of RORyt, the master transcription factor for Th17 cell differentiation. These Th17 cells then release IL-17 and IL-22, which act on keratinocytes to induce hyperproliferation, inflammation, and the production of antimicrobial peptides and chemokines, perpetuating the inflammatory loop. **ABBV-712** selectively inhibits TYK2, thereby blocking this entire downstream cascade.





Click to download full resolution via product page

Caption: IL-23/TYK2 signaling pathway and the inhibitory action of ABBV-712.



# | In Vitro Application: Cytokine-Induced Keratinocyte Model

This protocol describes the use of an in vitro psoriasis model using HaCaT cells, an immortalized human keratinocyte line. The cells are stimulated with a pro-inflammatory cytokine cocktail (M5) to induce a psoriasis-like phenotype, which is ideal for screening the anti-inflammatory effects of compounds like **ABBV-712**.[9]

## **Experimental Workflow**

Caption: Workflow for evaluating ABBV-712 in cytokine-stimulated HaCaT cells.

#### **Detailed Protocol**

#### Materials:

- HaCaT (human keratinocyte) cell line
- DMEM high glucose medium with 10% FBS and 1% Penicillin-Streptomycin[10]
- Recombinant Human Cytokine Mix (M5): IL-17A, IL-22, IL-1α, Oncostatin M, TNF-α (10 ng/mL each)[9]
- ABBV-712 (stock solution in DMSO)
- TRIzol reagent for RNA extraction
- cDNA synthesis kit and SYBR Green for qPCR
- ELISA kits for IL-6 and IL-8
- 24-well cell culture plates

#### Procedure:

• Cell Seeding: Seed HaCaT cells into 24-well plates at a density of 1 x 10<sup>5</sup> cells/well and allow them to adhere overnight in a 37°C, 5% CO<sub>2</sub> incubator.



- Compound Pre-treatment: The next day, replace the medium with fresh serum-free DMEM.
   Prepare serial dilutions of ABBV-712 (e.g., 1 nM, 10 nM, 100 nM, 1 μM) and a vehicle control (DMSO). Add the compound or vehicle to the respective wells and incubate for 1 hour.
- Cytokine Stimulation: Prepare the M5 cytokine cocktail in serum-free DMEM and add it to all
  wells (except the unstimulated control) to a final concentration of 10 ng/mL for each cytokine.
- Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO<sub>2</sub>.
- Harvesting:
  - Supernatant: Carefully collect the culture supernatant from each well for cytokine analysis via ELISA. Store at -80°C.
  - Cell Lysate: Wash the remaining cells with PBS, then add TRIzol reagent directly to the wells to lyse the cells for RNA extraction.
- Endpoint Analysis:
  - ELISA: Quantify the concentration of secreted IL-6 and IL-8 in the supernatant according to the manufacturer's instructions.
  - RT-qPCR: Extract total RNA, synthesize cDNA, and perform qPCR to measure the relative gene expression of psoriasis-associated markers such as DEFB4, S100A7, and IL8.
     Normalize expression to a housekeeping gene (e.g., GAPDH).

### **Representative Data**

Table 1: Effect of **ABBV-712** on Pro-inflammatory Gene Expression in M5-Stimulated HaCaT Cells



| Treatment Group          | DEFB4 (Fold<br>Change) | S100A7 (Fold<br>Change) | IL8 (Fold Change) |
|--------------------------|------------------------|-------------------------|-------------------|
| Unstimulated<br>Control  | 1.0 ± 0.2              | 1.0 ± 0.3               | 1.0 ± 0.1         |
| M5 + Vehicle             | 45.2 ± 5.1             | 88.6 ± 9.3              | 150.4 ± 15.2      |
| M5 + ABBV-712 (1<br>nM)  | 40.1 ± 4.5             | 75.3 ± 8.1              | 135.2 ± 12.9      |
| M5 + ABBV-712 (10<br>nM) | 22.5 ± 2.8             | 42.1 ± 5.0              | 70.8 ± 7.5        |
| M5 + ABBV-712 (100 nM)   | 8.3 ± 1.1              | 15.7 ± 2.2              | 25.1 ± 3.1        |
| M5 + ABBV-712 (1<br>μM)  | 2.1 ± 0.4              | 4.9 ± 0.8               | 7.3 ± 1.0         |

Data are presented as mean  $\pm$  SEM.

Table 2: Effect of ABBV-712 on Cytokine Secretion from M5-Stimulated HaCaT Cells

| Treatment Group        | IL-6 Secretion (pg/mL) | IL-8 Secretion (pg/mL) |
|------------------------|------------------------|------------------------|
| Unstimulated Control   | 50 ± 8                 | 120 ± 15               |
| M5 + Vehicle           | 2850 ± 310             | 8500 ± 920             |
| M5 + ABBV-712 (1 nM)   | 2540 ± 280             | 7850 ± 850             |
| M5 + ABBV-712 (10 nM)  | 1480 ± 160             | 4300 ± 480             |
| M5 + ABBV-712 (100 nM) | 620 ± 75               | 1850 ± 210             |
| M5 + ABBV-712 (1 μM)   | 150 ± 25               | 450 ± 60               |

Data are presented as mean ± SEM.



# | In Vivo Application: Imiquimod-Induced Psoriasis Mouse Model

The imiquimod (IMQ)-induced model is a robust and widely used preclinical model that recapitulates key features of human psoriasis, including skin thickening, scaling (hyperkeratosis), redness (erythema), and immune cell infiltration.[11][12] The inflammation is dependent on the IL-23/IL-17 axis, making it highly relevant for testing TYK2 inhibitors.[3][4]

## **Experimental Workflow**

Caption: Workflow for evaluating ABBV-712 in the IMQ-induced psoriasis mouse model.

#### **Detailed Protocol**

#### Materials:

- 8-10 week old BALB/c or C57BL/6 mice[3]
- Imiquimod cream (5%, Aldara)
- Calipers for ear thickness measurement
- ABBV-712 formulated for oral gavage or topical application
- Positive control (e.g., Clobetasol propionate topical cream)
- Vehicle control
- Materials for tissue homogenization, histology (H&E staining), and cytokine analysis (ELISA/Multiplex)

#### Procedure:

- Acclimatization & Preparation: Acclimatize mice for one week. The day before induction (Day
   -1), shave the dorsal skin of each mouse.
- Disease Induction: For 7 consecutive days (Day 0 to Day 6), apply 62.5 mg of 5% imiquimod cream to the shaved back and the right ear of each mouse.[3]



#### Treatment Administration:

- Divide mice into groups (n=8-10 per group): Naive (no treatment), Vehicle, ABBV-712 (low dose), ABBV-712 (high dose), Positive Control.
- Administer treatments daily from Day 0 to Day 6. ABBV-712 can be given via oral gavage or applied topically 2-4 hours after IMQ application.

#### Clinical Assessment:

- Ear Thickness: Measure the thickness of the right ear daily using a digital caliper.
- PASI Scoring: Score the back skin daily for erythema (redness), scaling, and thickness on a scale of 0-4 (0=none, 4=severe). The cumulative score (max 12) is the Psoriasis Area and Severity Index (PASI) score.
- Body Weight: Monitor body weight daily as an indicator of systemic toxicity.
- Tissue Collection and Analysis (Day 7):
  - Euthanize mice and collect the treated ear and dorsal skin samples.
  - Histology: Fix a portion of the skin/ear tissue in formalin for paraffin embedding and Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and immune cell infiltration.
  - Cytokine Analysis: Homogenize the remaining tissue to measure levels of key cytokines
     (e.g., IL-17A, IL-22, IL-23) via ELISA or multiplex assay.

# **Representative Data**

Table 3: Effect of ABBV-712 on Clinical Scores in IMQ-Induced Psoriasis Model (Day 7)



| Treatment Group            | Ear Thickness Increase (mm) | Cumulative PASI Score (0-12) |
|----------------------------|-----------------------------|------------------------------|
| Vehicle                    | 0.25 ± 0.03                 | 9.8 ± 0.7                    |
| ABBV-712 (10 mg/kg, oral)  | 0.18 ± 0.02                 | 6.5 ± 0.5                    |
| ABBV-712 (30 mg/kg, oral)  | 0.11 ± 0.01                 | 3.2 ± 0.4                    |
| Clobetasol (0.1%, topical) | 0.09 ± 0.01                 | 2.5 ± 0.3                    |

Data are presented as mean  $\pm$  SEM.

Table 4: Effect of ABBV-712 on Skin Cytokine Levels (Day 7)

| Treatment Group            | IL-17A (pg/mg tissue) | IL-22 (pg/mg tissue) |
|----------------------------|-----------------------|----------------------|
| Vehicle                    | 155 ± 18              | 210 ± 25             |
| ABBV-712 (10 mg/kg, oral)  | 105 ± 12              | 145 ± 19             |
| ABBV-712 (30 mg/kg, oral)  | 45 ± 6                | 60 ± 8               |
| Clobetasol (0.1%, topical) | 30 ± 5                | 42 ± 6               |

Data are presented as mean  $\pm$  SEM.

# Conclusion

The described in vitro and in vivo models provide a robust framework for characterizing the therapeutic potential of the selective TYK2 inhibitor **ABBV-712** for psoriasis. The cytokine-stimulated keratinocyte model allows for the rapid assessment of the compound's direct anti-inflammatory effects on skin cells. The imiquimod-induced mouse model offers a comprehensive preclinical system to evaluate efficacy in reducing clinical signs of psoriasis and modulating the underlying immune pathology.[11] Together, these protocols enable a thorough investigation of **ABBV-712**'s mechanism and efficacy, supporting its further development as a targeted therapy for psoriasis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Contribution of In Vivo and Organotypic 3D Models to Understanding the Role of Macrophages and Neutrophils in the Pathogenesis of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Models in the Research Process of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 5. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents -PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABBV-712 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. imavita.com [imavita.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Potential marker genes for psoriasis revealed based on single-cell sequencing and Mendelian randomization analysis [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. imavita.com [imavita.com]
- 12. Hooke Contract Research Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Evaluating ABBV-712 in Psoriasis Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378813#using-abbv-712-in-psoriasis-research-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com